6-Bromo-7-fluoro-1H-indazole

Overview

Description

“6-Bromo-7-fluoro-1H-indazole” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . For instance, a series of novel 4-bromo-1H-indazole derivatives were developed aiming to identify new and safe compounds .

Molecular Structure Analysis

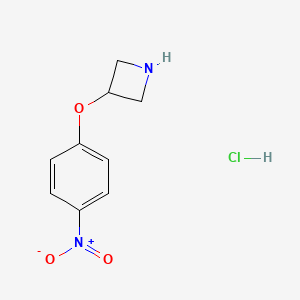

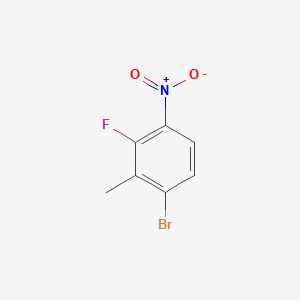

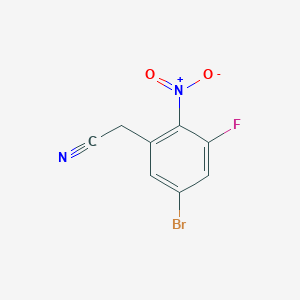

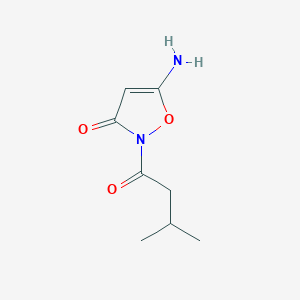

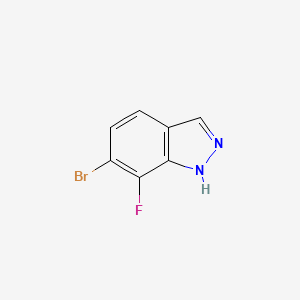

The molecular formula of “this compound” is C7H4BrFN2 . It contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has been reported .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 215.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 213.95419 g/mol . The topological polar surface area is 28.7 Ų .

Scientific Research Applications

Inhibition Effects on Lactoperoxidase Activity

The study by Köksal and Alım (2018) explores the inhibitory effects of various indazole derivatives, including 6-Bromo-7-fluoro-1H-indazole, on bovine milk lactoperoxidase (LPO), an enzyme with significant antimicrobial properties. Indazole compounds, known for their wide range of biological activities, exhibited strong inhibitory effects on LPO, which is crucial for immune system functioning and used across industries for its antimicrobial benefits. This research emphasizes the potential impact of indazole derivatives on biological systems and industries reliant on LPO's antimicrobial functions (Köksal & Alım, 2018).

Pharmacological Properties Influence by Fluorination

Wasilewska et al. (2014) investigated the effect of fluorination on the pharmacological properties of selective α2-adrenoceptor agonists, highlighting compounds such as 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole. The study found that fluorination, particularly at the C-7 position, significantly impacted hypotensive and bradycardic activities, pointing to the nuanced role of fluorine substitution in modulating drug efficacy and selectivity (Wasilewska et al., 2014).

Anticancer Activity

Research by Hoang et al. (2022) on 6-aminoindazole derivatives, including modifications with bromo and fluoro substituents, demonstrated significant anticancer activity across various human cancer cell lines. This study underscores the potential of this compound derivatives as promising candidates for the development of new anticancer agents, highlighting their efficacy in inhibiting the proliferation of cancer cells while exhibiting low toxicity toward normal cells (Hoang et al., 2022).

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .

Mode of Action

Indazole compounds generally interact with their targets to induce changes that contribute to their medicinal properties .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Indazole compounds generally have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c to maintain its stability .

Safety and Hazards

Future Directions

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of novel indazole derivatives with improved safety and efficacy profiles.

Biochemical Analysis

Biochemical Properties

6-Bromo-7-fluoro-1H-indazole plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, potentially reducing inflammation and pain . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases, which regulate various cellular processes . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes and proteins, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of target enzymes and proteins, leading to inhibition or activation of their functions . For instance, its binding to COX-2 results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and light exposure . Over time, this compound may undergo degradation, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It has been shown to inhibit enzymes involved in the metabolism of arachidonic acid, leading to reduced production of pro-inflammatory mediators . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Properties

IUPAC Name |

6-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIIJDLVALCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)